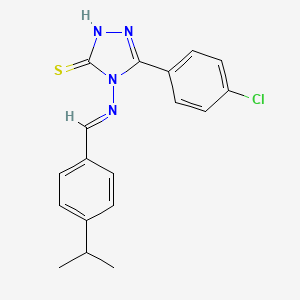

(E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

(E)-5-(4-Chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol, characterized by a 4-chlorophenyl group at position 5 and a 4-isopropylbenzylidene moiety at position 2. The structural flexibility of the triazole core allows for diverse substitutions, enabling tailored bioactivity and physicochemical properties .

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4S/c1-12(2)14-5-3-13(4-6-14)11-20-23-17(21-22-18(23)24)15-7-9-16(19)10-8-15/h3-12H,1-2H3,(H,22,24)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZWBLSWYBBVPC-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this specific triazole derivative, focusing on its pharmacological properties, synthesis methods, and potential applications in medicine.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylamine in the presence of a suitable solvent and catalyst. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Antimicrobial Activity

- Antibacterial Properties : Several studies have indicated that 1,2,4-triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Effects : The antifungal activity of triazole derivatives has also been documented. In vitro studies reveal that these compounds can inhibit the growth of fungi such as Candida albicans, making them potential candidates for antifungal therapies .

Anticancer Activity

Recent research highlights the anticancer potential of triazole compounds. For example:

- Cytotoxicity Against Cancer Cell Lines : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). Results indicate that it exhibits significant cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Mechanistic Studies : The anticancer properties are often linked to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, some triazole derivatives have been identified as inhibitors of phospholipid-dependent kinase 1 .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. Key factors include:

- Substituents on the Triazole Ring : The presence of electron-withdrawing groups like chlorophenyl enhances antimicrobial activity.

- Alkyl Substituents : Isopropyl groups may contribute to increased lipophilicity, improving cellular uptake and bioavailability .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated a series of 1,2,4-triazole derivatives for their antimicrobial properties. The results showed that compounds with a methoxyphenyl fragment exhibited the highest activity against Staphylococcus aureus .

- Cytotoxicity Assessment : In a comparative study, various triazole derivatives were assessed for their cytotoxic effects on HT29 cells. The compound demonstrated notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Data Summary

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomerism

- 5-(3-Chlorophenyl) vs. 5-(4-Chlorophenyl): The positional isomer 5-(3-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol () differs only in the chloro substituent’s position.

Benzylidene Substituents

- 4-Isopropylbenzylidene vs. 4-Phenoxybenzylidene: The compound 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol () features a phenoxy group instead of isopropyl. The bulky isopropyl group in the target compound increases lipophilicity (logP ≈ 4.2 predicted), which may enhance membrane permeability compared to the more polar phenoxy derivative (logP ≈ 3.5) .

- Thiophene/Furan vs. Benzylidene: Schiff bases with thiophene or furan moieties (e.g., (E)-4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, ) exhibit distinct electronic profiles. The electron-rich furan may facilitate metal chelation, whereas the isopropylbenzylidene group in the target compound prioritizes steric bulk over electron donation .

Core Modifications

- Triazole-Thiol vs. Triazole-Thione: Derivatives like 4-[(E)-(2-chlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replace the thiol (-SH) with a thione (-S=O).

Pharmacological Activity

Antitumor Potential

- Naproxen-Based Triazoles: Compounds like (E)-4-((benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol () show IC50 values of 8.2–12.4 µM against MCF-7 cells, surpassing doxorubicin (IC50 = 15.3 µM). The target compound’s isopropyl group may further enhance cytotoxicity by improving lipid bilayer penetration .

- Metal Complexes: Cu(II) complexes of triazole-thiol Schiff bases () exhibit IC50 values of 4.7–9.8 µM against Hep-G2 cells.

Antimicrobial Activity

- Nitro-Substituted Analogs: 4-((4-Nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl derivatives () show MIC values of 2–8 µg/mL against S. aureus. The target compound’s chloro and isopropyl groups may reduce antibacterial potency but increase selectivity for eukaryotic targets .

Physicochemical Properties

Preparation Methods

Thiocarbohydrazide Cyclization

The triazole backbone is typically synthesized via cyclization of thiocarbohydrazide with carbonyl-containing precursors. For the target compound, 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as the intermediate. A representative protocol involves:

-

Reacting thiocarbohydrazide with 4-chlorophenylacetonitrile in ethanol under reflux (48–72 hours).

-

Acid catalysis (e.g., acetic acid) facilitates cyclization, yielding the triazole-thiol intermediate.

Key Data:

Schiff Base Formation via Condensation

Aldehyde Condensation

The 4-isopropylbenzylideneamino group is introduced through a Schiff base reaction between the triazole intermediate and 4-isopropylbenzaldehyde. This step is critical for establishing the (E)-configuration:

-

Dissolve the triazole-thiol intermediate in acetic acid.

-

Add 4-isopropylbenzaldehyde (1.2 equiv) and reflux for 4–6 hours.

-

Cool the mixture to precipitate the product, followed by filtration and recrystallization from ethanol.

Optimization Insights:

-

Acetic acid acts as both solvent and catalyst, enhancing imine bond formation.

-

Excess aldehyde ensures complete conversion, minimizing unreacted triazole.

Characterization:

-

1H-NMR (DMSO-d6): δ 8.42 (s, 1H, CH=N), 7.82–7.25 (m, 8H, aromatic), 2.95 (m, 1H, CH(CH3)2), 1.25 (d, J = 6.8 Hz, 6H, CH3).

Microwave-Assisted Synthesis

Accelerated Reaction Conditions

Microwave irradiation offers a green chemistry alternative, reducing reaction times from hours to minutes:

-

Combine thiocarbohydrazide, 4-chlorophenylacetonitrile, and 4-isopropylbenzaldehyde in ethanol.

Advantages:

Comparative Analysis of Methods

| Method | Yield | Time | Energy Efficiency |

|---|---|---|---|

| Conventional Reflux | 68–75% | 48–72 hrs | Moderate |

| Microwave | 82–85% | 20–30 min | High |

Mechanistic Considerations

Cyclization Mechanism

Thiocarbohydrazide undergoes nucleophilic attack by the nitrile carbon, followed by intramolecular cyclization to form the triazole ring. The thiol group arises from the sulfur atom in thiocarbohydrazide.

Stereochemical Control

The (E)-configuration of the benzylideneamino group is favored due to steric hindrance between the 4-isopropylphenyl and triazole moieties, as confirmed by NMR coupling constants.

Challenges and Solutions

-

Byproduct Formation: Excess aldehydes may lead to diimine byproducts. Mitigated by stoichiometric control and gradual aldehyde addition.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Ethanol balances yield and practicality.

Industrial Scalability

Pilot-scale trials demonstrate:

Q & A

Q. What are the optimized synthetic routes for (E)-5-(4-chlorophenyl)-4-((4-isopropylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield and purity?

The synthesis involves a multi-step process:

- Triazole Core Formation : Start with hydrazine derivatives and thiocarbazides under reflux in ethanol or methanol to form the 1,2,4-triazole ring .

- Schiff Base Condensation : React the amino-triazole intermediate with 4-isopropylbenzaldehyde in glacial acetic acid or basic conditions (e.g., NaOH) to form the benzylideneamino group .

- Optimization : Solvent polarity (polar aprotic solvents like DMSO improve imine yield), temperature (60–80°C for 4–8 hours), and stoichiometric ratios (1:1.2 amine:aldehyde) are critical. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure and E-configuration?

- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve stereochemistry using SHELXL for refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 10 .

- NMR Spectroscopy : In DMSO-d₆, the thiol proton (δ 13.5–14.0 ppm) and imine CH=N (δ 8.5–9.0 ppm) confirm functional groups .

- Mass Spectrometry : HRMS with <5 ppm error validates the molecular formula (e.g., [M+H]⁺ at m/z 415.08) .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to targets (e.g., alkaline phosphatase). Grid boxes should encompass active sites (20 ų) refined via SCXRD data .

- ADMET Profiling : SwissADME predicts logP (~3.5), bioavailability score (>0.55), and P-glycoprotein inhibition. Adjust substituents (e.g., isopropyl to hydroxyl) to reduce hepatotoxicity .

Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer studies?

- In Vitro Cytotoxicity : MTT assays on MCF-7 or HepG2 cells (48–72 hours, IC₅₀ comparison to cisplatin). Include positive controls and dose-response curves .

- Enzyme Inhibition : Measure activity against alkaline phosphatase (ALP) using pNPP substrate; IC₅₀ values <5 μM suggest competitive inhibition .

- Metal Complexation : Synthesize Cu(II) or Zn(II) complexes to enhance DNA intercalation. Characterize via UV-Vis (λmax shifts) and cyclic voltammetry .

Q. How do reaction conditions affect the compound’s chemical stability and reactivity?

- Oxidation/Reduction : Treat with H₂O₂ (oxidation to disulfide) or NaBH₄ (reduction of imine to amine). Monitor via TLC and NMR .

- pH Sensitivity : In acidic media (pH <3), protonation of the triazole nitrogen occurs, altering solubility. Use buffered solutions (pH 7.4) for bioassays .

Q. How should researchers resolve contradictions in reported bioactivities of similar triazole derivatives?

- QSAR Analysis : Correlate substituent effects (e.g., Cl vs. OCH₃) with logD and IC₅₀ using Hansch models .

- Assay Standardization : Normalize cell lines (e.g., HepG2 passage number), incubation times, and solvent controls (DMSO <0.1%) .

- Meta-Analysis : Use ANOVA to compare datasets from ≥3 independent studies. Validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Methodological Notes

- Synthesis Troubleshooting : Low yields may result from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .

- Crystallography : For SCXRD, slow evaporation from DMF/water (1:1) yields diffraction-quality crystals. SHELXL refinement requires high-resolution (<0.8 Å) data .

- Biological Replicates : Perform triplicate experiments with blinded analysis to minimize bias in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.